8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
8-(1H-Pyrrole-2-carbonyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a spirocyclic framework, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[55]undecane-7-carbonitrile typically involves multiple steps, starting with the construction of the spirocyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism by which 8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring and nitrile group may play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with the pyrrole ring present in the target compound.
Spirocyclic compounds: Other spirocyclic frameworks may have comparable properties and applications.
Uniqueness: 8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile stands out due to its specific combination of functional groups and its potential for diverse applications across multiple fields.
Properties
IUPAC Name |
8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-11-13-15(6-1-2-10-20-15)7-4-9-18(13)14(19)12-5-3-8-17-12/h3,5,8,13,17H,1-2,4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRJBLVLSQOYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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